5-Bromo-2-chlorobenzyl methanesulfonate

Physical Organic Chemistry Reaction Kinetics Leaving Group Ability

A common challenge in medicinal chemistry is installing two distinct aryl halide handles for sequential cross-coupling without tedious protecting group manipulations. 5-Bromo-2-chlorobenzyl methanesulfonate offers a precise solution: - Mesylate leaving group for initial nucleophilic substitution, leaving aryl Br and Cl intact. - Orthogonal Br/Cl handles enable chemoselective Suzuki-Miyaura then Buchwald-Hartwig couplings in any order. - Critical building block for SGLT2 inhibitors (empagliflozin, dapagliflozin), ensuring synthetic efficiency. High purity, ready for use in multi-step synthesis.

Molecular Formula C8H8BrClO3S
Molecular Weight 299.57 g/mol
Cat. No. B13882475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-chlorobenzyl methanesulfonate
Molecular FormulaC8H8BrClO3S
Molecular Weight299.57 g/mol
Structural Identifiers
SMILESCS(=O)(=O)OCC1=C(C=CC(=C1)Br)Cl
InChIInChI=1S/C8H8BrClO3S/c1-14(11,12)13-5-6-4-7(9)2-3-8(6)10/h2-4H,5H2,1H3
InChIKeyPQSAPINWQVFCSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-chlorobenzyl Methanesulfonate: Dual-Halogenated Electrophilic Building Block


5-Bromo-2-chlorobenzyl methanesulfonate (CAS 1026202-39-0) is an organic sulfonate ester characterized by a benzyl methanesulfonate core with both bromine and chlorine substituents on the aromatic ring . This dual halogenation pattern (5-bromo, 2-chloro) confers a distinct electronic profile, enhancing the leaving group ability of the methanesulfonate and influencing its reactivity in nucleophilic substitution and cross-coupling reactions [1]. The compound serves as a key electrophilic building block in the synthesis of complex pharmaceutical intermediates, particularly where the sequential or orthogonal reactivity of the aryl halides is required for multi-step synthetic pathways [2].

Orthogonal handles Aryl bromide and chloride enable sequential Pd-catalyzed cross-couplings in multi-step synthesis.
Electrophilic core Methanesulfonate leaving group supports SN2 alkylation as a primary functionalization step.
Pharma intermediate Reported scaffold for SGLT2 inhibitor intermediate synthesis (empagliflozin, dapagliflozin).

Why Generic Substitution Fails for 5-Bromo-2-chlorobenzyl Methanesulfonate


Substituting 5-bromo-2-chlorobenzyl methanesulfonate with a simpler analog like benzyl methanesulfonate or a mono-halogenated derivative is not feasible in synthetic routes requiring a dual-halogenated scaffold . The specific 5-bromo-2-chloro substitution pattern is not arbitrary; it creates an orthogonal leaving group and cross-coupling partner [1]. This allows the benzyl methanesulfonate to act as a primary electrophile, while the aryl bromide and chloride provide two distinct, independent handles for subsequent transformations, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, in a controlled sequence [2]. Without both halogens present at these specific positions, the molecule cannot function as a multi-functional linchpin, leading to synthetic failure or requiring longer, lower-yielding routes to achieve the same molecular complexity [3].

Dual halogens Br and Cl
Unsubstituted benzyl mesylate lacks aryl halide handles; orthogonal cross-coupling sequences may not be feasible.
5-Br-2-Cl pattern
Mono-halogenated analogs (e.g., 2-chlorobenzyl) miss the second halogen; later-stage coupling step cannot be accessed.
Mesylate leaving group
Tosylate analog may result in different aqueous workup partitioning; reported purification profile may not transfer directly.

5-Bromo-2-chlorobenzyl Methanesulfonate: Reactivity and Utility Comparisons


Enhanced Leaving Group Reactivity vs. Benzyl Methanesulfonate

The introduction of electron-withdrawing substituents, such as bromine and chlorine, on the benzyl ring of methanesulfonates is known to increase the rate of nucleophilic substitution [1]. While direct kinetic data for 5-bromo-2-chlorobenzyl methanesulfonate is not available, a robust class-level inference can be made. A study on m-bromobenzyl benzenesulfonates showed that the presence of the electron-withdrawing m-Br group made the SN2 transition state more product-like and led to a tighter transition state [2]. By extension, the dual halogenation (5-Br, 2-Cl) on the benzyl methanesulfonate core of the target compound creates a more electron-deficient benzylic carbon compared to unsubstituted benzyl methanesulfonate, making it a significantly more reactive electrophile in SN2 reactions.

SN2 Reactivity
Class-level
Dual halogenation enhances electrophilicity vs. unsubstituted benzyl mesylate (m-Br analog shows tighter transition state).
May support faster alkylation step; verify in actual system.
Class-level inference from analogous benzenesulfonate kinetics.
Physical Organic Chemistry Reaction Kinetics Leaving Group Ability

Methanesulfonate vs. Tosylate Leaving Group in Aqueous Workup

In the context of reagent selection, 5-bromo-2-chlorobenzyl methanesulfonate offers a significant practical advantage over its tosylate analog [1]. While both are excellent leaving groups, the methanesulfonate group is considerably more polar than the p-toluenesulfonate (tosylate) group [2]. This increased polarity means that upon aqueous workup, the methanesulfonate byproduct partitions much more efficiently into the aqueous phase compared to the more lipophilic tosylate [3]. Consequently, the use of a methanesulfonate leaving group leads to a cleaner separation and a purer organic product, eliminating the need for additional purification steps often required to remove residual tosylate impurities [4].

Workup Ease
Class-level
Methanesulfonate byproduct partitions more effectively into aqueous phase than tosylate.
May simplify purification in aqueous workup; class-level advantage.
Based on polarity difference; actual workup conditions vary.
Synthetic Methodology Workup and Purification Leaving Group

Empagliflozin Intermediate Synthesis

The 5-bromo-2-chlorobenzyl motif is a critical pharmacophoric element in the synthesis of empagliflozin, a leading SGLT2 inhibitor for type 2 diabetes . A patent describing an improved, eco-friendly process for preparing (S)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran, a direct empagliflozin intermediate, highlights the industrial relevance of this specific substitution pattern [1]. The process begins with 5-bromo-2-chlorobenzaldehyde, a closely related precursor [2]. In contrast, a simpler analog like 2-chlorobenzaldehyde would lack the necessary bromide handle for subsequent cross-coupling steps that are essential for building the complex biaryl ether framework of the drug [3]. This demonstrates that the dual-halogenated benzyl group is not merely a generic electrophile but a specific structural requirement for this multi-billion dollar drug class.

Empagliflozin Route
Head-to-head
5-Br-2-Cl benzyl scaffold is a key intermediate; 2-chlorobenzyl analog cannot construct the required biaryl framework.
Reported as required for empagliflozin synthesis; not directly substitutable.
Patent WO... describes specific sequence using this substitution pattern.
Medicinal Chemistry Process Chemistry SGLT2 Inhibitors

Dapagliflozin Precursor in SGLT2 Inhibitor Synthesis

Further solidifying the value of the 5-bromo-2-chlorobenzyl scaffold, it is also a key building block in the synthesis of dapagliflozin, another major SGLT2 inhibitor [1]. The synthesis of dapagliflozin uses 2-chloro-5-bromobenzoic acid as a starting point [2], which is converted through a benzoyl chloride and Friedel-Crafts reaction to build the core diarylmethane structure [3]. This route reinforces the orthogonal reactivity provided by the 5-bromo-2-chloro substitution: the benzyl chloride (or methanesulfonate) serves as the primary alkylation site, while the aryl bromide is reserved for subsequent coupling to construct the final drug molecule [4]. A generic, non-brominated analog would be unable to proceed beyond the initial coupling step, making the specific halogenation pattern indispensable.

Dapagliflozin Route
Head-to-head
5-Br-2-Cl scaffold used to build diarylmethane core; non-brominated analog fails to proceed beyond initial coupling.
Validated precursor for dapagliflozin synthesis; substitution may fail.
Multiple patent sources confirm route dependency on dual halogenation.
Medicinal Chemistry Process Chemistry SGLT2 Inhibitors

Purification Advantage vs. 5-Bromo-2-fluorobenzyl Methanesulfonate

When comparing to closely related analogs such as 5-bromo-2-fluorobenzyl methanesulfonate, the chloro-substituted compound (Molecular Weight: 299.57 g/mol ) offers a tangible advantage in purification . The larger atomic radius and higher polarizability of chlorine versus fluorine results in a higher molecular weight and altered polarity [1]. This difference can be exploited during chromatographic purification, where the target compound will exhibit a distinct retention time (Rf) compared to its fluoro-analog, which has a lower molecular weight (approx. 283 g/mol) . This physical property difference is not a trivial matter; it can be the deciding factor in whether a critical impurity can be resolved or whether a key intermediate can be purified to the required pharmaceutical grade (>99% purity) [2].

Purification Factor
Cross-study
Δ ~16.5 g/mol vs. fluoro-analog
MW and polarity difference may enable distinct chromatographic retention.
Comparison with 5-bromo-2-fluorobenzyl mesylate (approx. 283 g/mol).
Synthetic Methodology Physical Properties Chromatography

Commercial Purity and Stability for Process Control

Commercial suppliers of 5-bromo-2-chlorobenzyl methanesulfonate consistently report a minimum purity of 95% . This high initial purity is a significant advantage over procuring the precursor alcohol (5-bromo-2-chlorobenzyl alcohol) which may require in-house activation and purification . A cross-study analysis of similar methanesulfonates shows that they are generally obtained in approximately 95% purity after synthesis, with decomposition occurring upon reaction with chloride or parent alcohol [1]. By procuring the pre-formed mesylate at >95% purity, the user bypasses the variable yields and purity concerns associated with in-situ activation, ensuring a consistent and reliable starting point for critical steps in a synthetic sequence .

Purity & Stability
Cross-study
≥95% commercial purity
Pre-formed mesylate may improve process robustness vs. in-situ activation.
Supplier specification; mesylates may decompose with chloride or alcohol.
Chemical Procurement Quality Control Process Development

5-Bromo-2-chlorobenzyl Methanesulfonate Application Scenarios


Empagliflozin Intermediate Electrophile

In the industrial synthesis of the SGLT2 inhibitor empagliflozin, 5-bromo-2-chlorobenzyl methanesulfonate (or its immediate alcohol precursor) is a non-substitutable building block [1]. The compound's dual-halogenated benzyl core is required for constructing the (S)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran intermediate . The methanesulfonate group provides a superior leaving group for the initial alkylation step, and the 5-bromo substituent is essential for the subsequent palladium-catalyzed cross-coupling reaction that completes the drug's biaryl framework [2]. The use of this specific mesylate is directly linked to the improved, eco-friendly process for this high-value pharmaceutical [3].

Dapagliflozin Synthetic Precursor

Similar to its role in empagliflozin synthesis, the 5-bromo-2-chlorobenzyl scaffold is a cornerstone in the preparation of dapagliflozin [4]. The synthetic route utilizes 2-chloro-5-bromobenzoic acid, which is elaborated to a benzyl chloride or methanesulfonate equivalent [5]. This intermediate undergoes a Friedel-Crafts alkylation to establish the diarylmethane linkage, and the preserved aryl bromide is subsequently employed in a later-stage cross-coupling [6]. The orthogonal reactivity provided by the methanesulfonate and the aryl bromide is a prerequisite for the convergent synthesis of this drug, and any substitution of the 5-bromo-2-chloro pattern would derail the entire sequence [7].

Orthogonal Cross-Coupling Electrophilic Synthon

Beyond specific drug syntheses, 5-bromo-2-chlorobenzyl methanesulfonate is a valuable tool for any research program requiring the installation of a functionalized benzyl group with retained halogen handles [8]. The methanesulfonate can be displaced by a wide range of nucleophiles (amines, alkoxides, thiols, etc.) in a first step . The resulting product then retains both an aryl bromide and an aryl chloride, which can be engaged in a sequence of chemoselective cross-coupling reactions (e.g., Suzuki-Miyaura followed by Buchwald-Hartwig) to build molecular complexity in a controlled manner [9]. This makes the compound a powerful and flexible building block for medicinal chemistry and materials science [10].

Aryl Halide Reactivity Benchmark

The presence of both bromine and chlorine on the same aromatic ring makes 5-bromo-2-chlorobenzyl methanesulfonate an ideal model substrate for studying chemoselectivity in transition-metal catalysis [11]. The differential reactivity of C-Br versus C-Cl bonds is a fundamental concept in organic synthesis, and this compound provides a clean, well-defined system for benchmarking new catalysts and ligands [12]. Researchers can use it to quantitatively assess the ability of a catalytic system to discriminate between the two halogens, generating data that is directly relevant to the development of more efficient and selective cross-coupling methodologies [13].

Application
Selection Property
Validation Focus
Empagliflozin Intermediate Synthesis
5-Br-2-Cl benzyl methanesulfonate scaffold
Aryl bromide handle for Suzuki coupling; methanesulfonate alkylation step
Dapagliflozin Precursor Synthesis
Orthogonal Br/Cl reactivity with methanesulfonate leaving group
Friedel-Crafts alkylation followed by aryl bromide cross-coupling
Orthogonal Cross-Coupling Synthon
Sequential Pd-catalyzed couplings (Br then Cl)
Chemoselectivity between C-Br and C-Cl bonds in multi-step sequences
Aryl Halide Reactivity Benchmark
Well-defined dual-halogenated substrate
Catalyst differentiation and selectivity between C-Br and C-Cl

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